Cas no 1018589-08-6 (2-(4-Cyclopropylpiperazin-1-yl)aniline)
2-(4-Cyclopropylpiperazin-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-(4-cyclopropylpiperazin-1-yl)aniline
- 2-(4-Cyclopropylpiperazin-1-yl)aniline
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- Inchi: 1S/C13H19N3/c14-12-3-1-2-4-13(12)16-9-7-15(8-10-16)11-5-6-11/h1-4,11H,5-10,14H2
- InChI Key: DDBKDJIOGALPCF-UHFFFAOYSA-N
- SMILES: N1(CCN(C2C=CC=CC=2N)CC1)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 231
- XLogP3: 1.7
- Topological Polar Surface Area: 32.5
2-(4-Cyclopropylpiperazin-1-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C176276-100mg |
2-(4-Cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C176276-500mg |
2-(4-Cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 500mg |
$ 435.00 | 2022-06-06 | ||
| TRC | C176276-1g |
2-(4-Cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 1g |
$ 680.00 | 2022-06-06 | ||
| Life Chemicals | F1908-1126-0.25g |
2-(4-cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1126-0.5g |
2-(4-cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1126-1g |
2-(4-cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1126-2.5g |
2-(4-cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1126-5g |
2-(4-cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1126-10g |
2-(4-cyclopropylpiperazin-1-yl)aniline |
1018589-08-6 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
2-(4-Cyclopropylpiperazin-1-yl)aniline Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(4-Cyclopropylpiperazin-1-yl)aniline
Chemical Profile of 2-(4-Cyclopropylpiperazin-1-yl)aniline (CAS No. 1018589-08-6)
2-(4-Cyclopropylpiperazin-1-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 1018589-08-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a combination of aniline and cyclopropylpiperazine moieties, has garnered attention due to its structural features and potential biological activities. The presence of the cyclopropyl group and the piperazine ring suggests possible interactions with biological targets, making it a valuable scaffold for drug discovery efforts.
The aniline moiety, characterized by its aromatic ring system and amino group, is a common structural motif in many pharmacologically active agents. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a versatile component in medicinal chemistry. In contrast, the cyclopropylpiperazine segment introduces rigidity to the molecular structure, which can influence both the metabolic stability and binding affinity of the compound. This unique combination of structural elements has positioned 2-(4-Cyclopropylpiperazin-1-yl)aniline as a compound of interest for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such compounds with greater accuracy. The three-dimensional structure of 2-(4-Cyclopropylpiperazin-1-yl)aniline has been modeled to assess its interactions with various biological targets, including enzymes and receptors. These studies suggest that the compound may exhibit properties relevant to neurological disorders, given the known activity of piperazine derivatives in this context.
In the context of drug discovery, the synthesis of analogs derived from 2-(4-Cyclopropylpiperazin-1-yl)aniline represents a strategic approach to modulate its pharmacological profile. By introducing subtle modifications, such as varying substituents on the aromatic ring or altering the connectivity between functional groups, researchers can fine-tune the biological activity of the molecule. Such modifications are often guided by high-throughput screening (HTS) data and structure-activity relationship (SAR) studies.
The cyclopropyl group in 2-(4-Cyclopropylpiperazin-1-yl)aniline is particularly noteworthy due to its ability to influence both electronic and steric properties. This moiety can enhance lipophilicity, which may improve membrane permeability—a critical factor for drug absorption and distribution. Additionally, the cyclopropane ring is known to be metabolically stable, reducing the likelihood of rapid degradation in vivo. These characteristics make it an attractive feature for pharmaceutical development.
Current research in medicinal chemistry emphasizes the importance of multitarget engagement in drug design. 2-(4-Cyclopropylpiperazin-1-yl)aniline has been explored as a potential scaffold for molecules that can interact with multiple targets simultaneously. This approach can lead to synergistic effects, improving therapeutic outcomes while minimizing side effects. Computational methods have been instrumental in identifying key residues on biological targets that interact with this compound, providing insights into its mechanism of action.
The aniline segment of 2-(4-Cyclopropylpiperazin-1-yl)aniline also contributes to its potential utility in drug design. Anilines are known for their ability to form stable coordination complexes with metal ions, which can be exploited in therapeutic applications such as metallodrug development. Furthermore, the electron-rich nature of the aromatic ring makes it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization and derivatization.
In conclusion, 2-(4-Cyclopropylpiperazin-1-yl)aniline (CAS No. 1018589-08-6) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The interplay between the aniline and cyclopropylpiperazine moieties offers opportunities for designing molecules with tailored pharmacological profiles. Ongoing studies aim to elucidate its mechanisms of action and explore its applications in treating various diseases.
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